molecular formula C9H8N2S2 B068271 2-(1,3-benzothiazol-2-yl)ethanethioamide CAS No. 190365-96-9

2-(1,3-benzothiazol-2-yl)ethanethioamide

Cat. No.: B068271
CAS No.: 190365-96-9
M. Wt: 208.3 g/mol
InChI Key: CUNDVZRXLHKFFF-UHFFFAOYSA-N
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Description

2-Benzothiazoleethanethioamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. The benzothiazole ring system, consisting of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry due to its high biological activity and structural diversity .

Mechanism of Action

Target of Action

The primary target of 2-Benzothiazoleethanethioamide is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of mycobacteria, making it an attractive target for anti-tubercular compounds .

Mode of Action

2-Benzothiazoleethanethioamide interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport interferes with cell wall biosynthesis, leading to the death of the mycobacteria .

Biochemical Pathways

The compound’s action primarily affects the mycolic acid transport pathway. Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall. By inhibiting MmpL3, 2-Benzothiazoleethanethioamide disrupts the transport of these acids, leading to a breakdown in the integrity of the cell wall .

Result of Action

The primary result of 2-Benzothiazoleethanethioamide’s action is the inhibition of mycobacterial growth. By targeting MmpL3 and disrupting mycolic acid transport, the compound compromises the integrity of the mycobacterial cell wall, leading to cell death .

Action Environment

The efficacy and stability of 2-Benzothiazoleethanethioamide, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that could interact with the compound . .

Biochemical Analysis

Biochemical Properties

2-Benzothiazoleethanethioamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been reported to inhibit BCL-2, a family of enzymes involved in apoptosis

Cellular Effects

Benzothiazole derivatives have been shown to have potent inhibitory activities against various types of human cancer cell lines . It would be interesting to investigate whether 2-Benzothiazoleethanethioamide shares similar cellular effects.

Molecular Mechanism

The molecular mechanism of action of 2-Benzothiazoleethanethioamide is not well-defined. Benzothiazole derivatives have been shown to inhibit BCL-2, a key regulator of the mitochondrial apoptotic pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazoleethanethioamide typically involves the cyclization of 2-aminothiophenols with thioamides. One common method is the reaction of 2-aminobenzenethiol with thioamide in the presence of an oxidizing agent . Another approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization .

Industrial Production Methods: Industrial production of 2-Benzothiazoleethanethioamide often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis and the use of eco-friendly reagents are preferred. For example, the use of tetramethyl thiuram disulfide in water as a catalyst-free method has been reported to yield high purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Benzothiazoleethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products:

Comparison with Similar Compounds

2-Benzothiazoleethanethioamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDVZRXLHKFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351447
Record name 2-Benzothiazoleethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190365-96-9
Record name 2-Benzothiazoleethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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